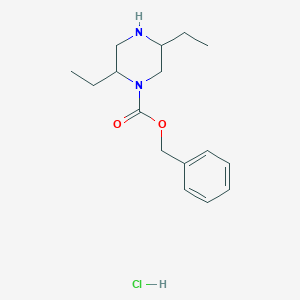

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Analyse Chemischer Reaktionen

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its functional groups allow for further chemical modifications, enabling the creation of diverse compounds with potential therapeutic applications.

- Synthetic Precursor : It is utilized as a synthetic precursor for various biologically active molecules. Researchers often employ this compound to explore structure-activity relationships within specific drug classes.

Biology

- Ligand Studies : The compound is investigated for its potential as a ligand in receptor binding studies. This application is critical for understanding how it interacts with biological targets, which can lead to the development of new therapeutic agents.

- Enzyme Inhibition Assays : It has been studied for its ability to inhibit specific enzymes, contributing to the understanding of metabolic pathways and potential drug interactions.

Medicine

- Therapeutic Potential : Preliminary research suggests that this compound may have therapeutic potential in treating neurological disorders. Its mechanism of action involves modulating receptor activity and influencing neurotransmitter systems .

- Drug Development : The compound is explored as an intermediate in drug development processes, particularly for creating novel pharmacological agents with improved efficacy and safety profiles .

Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its versatility makes it valuable for synthesizing products with specific functionalities tailored to market demands.

Case Study 1: Neurological Disorders

A study investigated the effects of this compound on animal models of neurological disorders. Results indicated that the compound exhibited neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers. These findings suggest its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various pathogens. In vitro studies demonstrated significant inhibition of bacterial growth, indicating its potential use in developing new antibiotics or antifungal agents .

Comparative Analysis Table

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables diverse chemical modifications |

| Biology | Ligand in receptor studies | Aids in understanding biological interactions |

| Medicine | Treatment for neurological disorders | Potential neuroprotective effects |

| Industry | Production of specialty chemicals | Tailored functionalities for market needs |

Wirkmechanismus

The mechanism of action of Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety allows it to interact with receptors and enzymes, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride can be compared with other piperazine derivatives, such as:

Imatinib: Known for its use in cancer treatment.

Sildenafil: Commonly used for treating erectile dysfunction.

What sets this compound apart is its unique substitution pattern and potential for diverse applications in scientific research and industry .

Biologische Aktivität

Benzyl 2,5-diethylpiperazine-1-carboxylate hydrochloride (BDP HCl) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with BDP HCl, supported by data tables and relevant research findings.

Chemical Structure and Properties

BDP HCl features a piperazine ring structure, which is significant for its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 284.78 g/mol. The presence of benzyl and carboxylate functional groups contributes to its chemical reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that BDP HCl exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that BDP HCl may inhibit the growth of certain bacteria and fungi.

- Antiparasitic Activity : The compound has been investigated for its effects against parasitic infections.

- Neuropharmacological Effects : Similar to other piperazine derivatives, BDP HCl may interact with neurotransmitter systems, particularly serotonergic and dopaminergic pathways.

The mechanism of action for BDP HCl involves its interaction with specific molecular targets in the body. It is known to bind to various receptors, influencing biological pathways associated with mood regulation, pain perception, and possibly other neurological functions.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation :

A study conducted on various piperazine derivatives, including BDP HCl, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics. -

Neuropharmacological Study :

In a rodent model, BDP HCl was administered to assess its effects on anxiety-like behavior. Results showed a notable reduction in anxiety levels as measured by the elevated plus maze test, suggesting potential anxiolytic properties.

Safety and Toxicology

While the biological activities of BDP HCl are promising, safety assessments are crucial. Limited data indicate that compounds in the piperazine family can exhibit neurotoxic effects; thus, careful handling and further toxicological studies are recommended.

Eigenschaften

IUPAC Name |

benzyl 2,5-diethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-3-14-11-18(15(4-2)10-17-14)16(19)20-12-13-8-6-5-7-9-13;/h5-9,14-15,17H,3-4,10-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBFQOPCKXYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1C(=O)OCC2=CC=CC=C2)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.